6-Nitro-1H-indazol-4-ol
Overview
Description
6-Nitro-1H-indazol-4-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The nitro group at the 6-position and the hydroxyl group at the 4-position confer unique chemical properties to this compound, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of 6-Nitro-1H-indazol-4-ol are Nitric oxide synthase, inducible (iNOS) and Nitric oxide synthase, endothelial (eNOS) . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission.
Mode of Action
This compound interacts with its targets (iNOS and eNOS) by inhibiting their activity . This inhibition reduces the production of nitric oxide, leading to changes in the physiological processes that NO is involved in.
Biochemical Pathways
The inhibition of iNOS and eNOS by this compound affects the nitric oxide synthase pathway . This pathway is responsible for the production of nitric oxide from L-arginine. Downstream effects of this inhibition can include alterations in vasodilation, immune response, and neurotransmission, depending on the specific role of NO in these processes.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of nitric oxide production due to the inhibition of iNOS and eNOS . This can lead to changes in the physiological processes that NO is involved in, such as vasodilation, immune response, and neurotransmission.
Biochemical Analysis
Biochemical Properties
6-Nitro-1H-indazol-4-ol plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the kynurenine pathway of tryptophan metabolism . This interaction leads to the inhibition of IDO1 activity, resulting in the modulation of immune responses. Additionally, this compound has been shown to interact with various kinases, including tyrosine kinases, which play a role in cell signaling pathways . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases such as cancer and chronic inflammatory conditions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . It influences cell signaling pathways by modulating the activity of key proteins involved in these pathways, such as kinases and transcription factors . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cell growth and survival. These cellular effects underscore the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of IDO1, which leads to the depletion of tryptophan and the accumulation of kynurenine pathway metabolites . This results in the suppression of T-cell proliferation and the induction of apoptosis in immune cells. Additionally, this compound binds to and inhibits the activity of various kinases, thereby disrupting cell signaling pathways that are critical for cell growth and survival . These molecular interactions highlight the compound’s potential as a modulator of immune responses and cell signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and immunosuppression . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine pathway of tryptophan metabolism . It interacts with enzymes such as IDO1, leading to the modulation of metabolic flux and the levels of metabolites in this pathway . Additionally, the compound may affect other metabolic pathways by interacting with various enzymes and cofactors . These interactions underscore the compound’s potential to modulate metabolic processes in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to accumulate in specific tissues, such as the liver and spleen, where it exerts its biological effects . Additionally, this compound may interact with transporters involved in the uptake and efflux of drugs, affecting its distribution and localization within the body . These transport and distribution properties are important considerations for its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been shown to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-indazol-4-ol typically involves the nitration of 1H-indazole derivatives. One common method includes the reaction of 1H-indazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 6-position. The hydroxyl group at the 4-position can be introduced through subsequent reactions, such as hydroxylation using appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized nitration and hydroxylation processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-1H-indazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can achieve reduction.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used in the presence of catalysts.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-1H-indazol-4-ol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
6-Nitro-1H-indazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of nitric oxide synthase, which has implications in various biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
- 3-Nitro-1H-indazole
- 4-Nitro-1H-indazole
- 5-Nitro-1H-indazole
- 7-Nitro-1H-indazole
Comparison: 6-Nitro-1H-indazol-4-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to other nitro-indazole derivatives, it may exhibit different inhibitory effects on enzymes and distinct pharmacological properties.
Properties
IUPAC Name |
6-nitro-1H-indazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-2-4(10(12)13)1-6-5(7)3-8-9-6/h1-3,11H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVZVYOJGUIMCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646155 | |
Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-81-0 | |
Record name | 6-Nitro-1,2-dihydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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